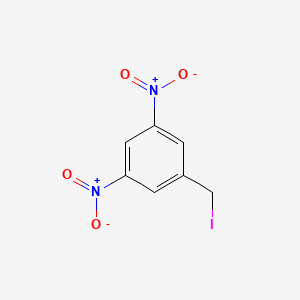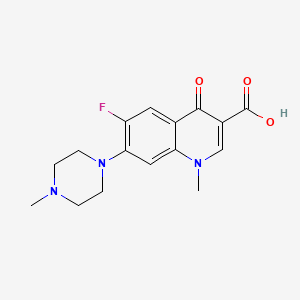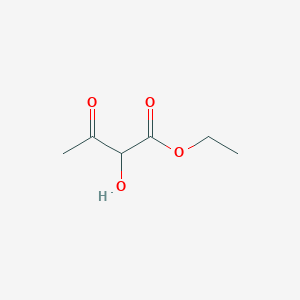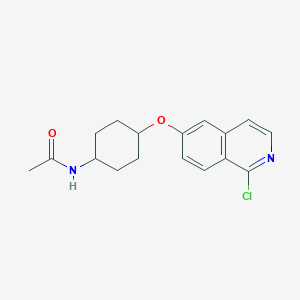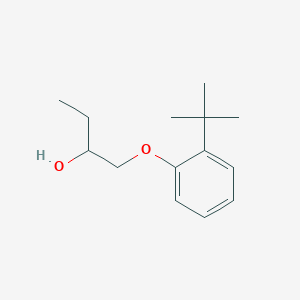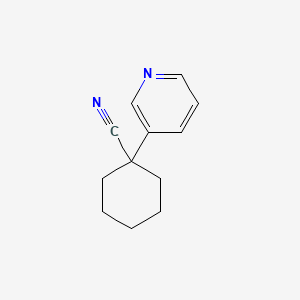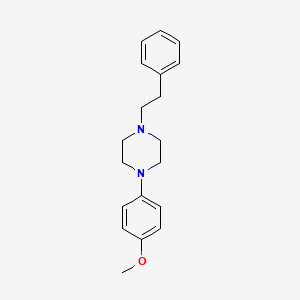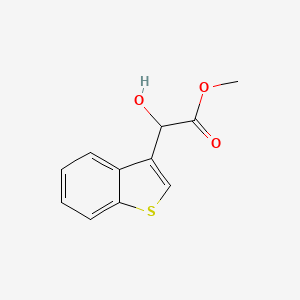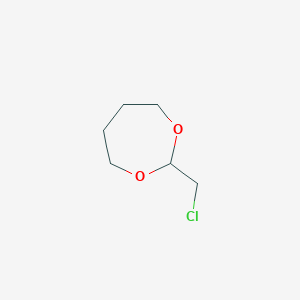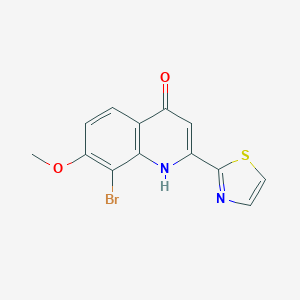
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Bromination and Methoxylation: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using bromine and methanol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the thiazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide, ammonia, or thiourea.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
科学研究应用
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting its effects.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine, quinine, and quinacrine.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir.
Uniqueness
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol is unique due to the combination of the quinoline and thiazole rings, along with the specific substituents (bromine and methoxy groups). This unique structure may confer distinct chemical and biological properties compared to other quinoline or thiazole derivatives.
属性
CAS 编号 |
923289-32-1 |
|---|---|
分子式 |
C13H9BrN2O2S |
分子量 |
337.19 g/mol |
IUPAC 名称 |
8-bromo-7-methoxy-2-(1,3-thiazol-2-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H9BrN2O2S/c1-18-10-3-2-7-9(17)6-8(13-15-4-5-19-13)16-12(7)11(10)14/h2-6H,1H3,(H,16,17) |
InChI 键 |
IPTCKFLDSHXCAJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=NC=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



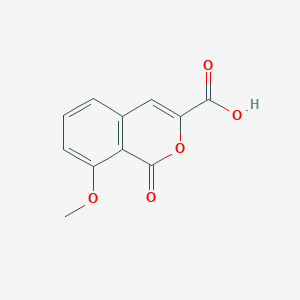
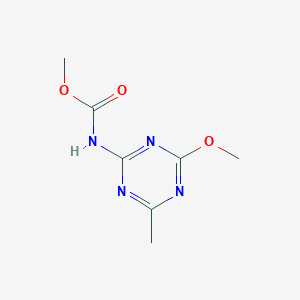
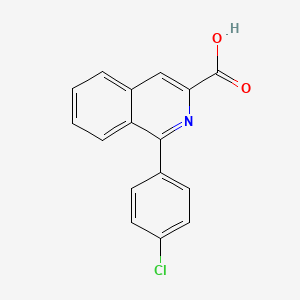
![tert-Butyl (1-(7-chlorothieno[3,2-b]pyridine-2-carbonyl)pyrrolidin-3-yl)carbamate](/img/structure/B8710113.png)
